molecular formula C16H17FN2O B11002768 2-(3-fluorobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(3-fluorobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11002768
M. Wt: 272.32 g/mol
InChI Key: JSVOYIRCYXLSMY-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits . This compound, with its unique structure, has attracted attention in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methyl]-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C16H17FN2O/c17-14-7-4-5-12(9-14)11-19-16(20)10-13-6-2-1-3-8-15(13)18-19/h4-5,7,9-10H,1-3,6,8,11H2

InChI Key

JSVOYIRCYXLSMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC3=CC(=CC=C3)F

Origin of Product

United States

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